Enbezotinib (enantiomer)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of enantiomers, including Enbezotinib (enantiomer), often involves chiral resolution techniques. These techniques include:
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate enantiomers based on their interactions with the chiral environment.
Inclusion Complexation with a Chiral Host Compound: This method involves forming a complex between the racemic mixture and a chiral host, which selectively binds one enantiomer.
Biological Methods: Enzymatic resolution can be used to selectively degrade one enantiomer, leaving the desired enantiomer.
化学反応の分析
Enbezotinib (enantiomer) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution Reactions: These reactions involve replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
科学的研究の応用
Enbezotinib (enantiomer) has several scientific research applications:
Chemistry: It is used to study the effects of chiral compounds and their interactions with biological targets.
Biology: Researchers investigate its effects on cellular pathways and its potential to inhibit cancer cell growth.
作用機序
Enbezotinib (enantiomer) exerts its effects by inhibiting the RET tyrosine kinase receptor and SRC kinase. These proteins are involved in cellular signaling pathways that regulate cell growth and survival. By inhibiting these targets, Enbezotinib (enantiomer) can disrupt cancer cell proliferation and induce apoptosis .
類似化合物との比較
Enbezotinib (enantiomer) can be compared with other RET inhibitors, such as:
Pralsetinib: Another RET inhibitor used to treat RET-altered cancers.
Selpercatinib: A selective RET inhibitor approved for treating RET-mutant cancers.
Rebecsinib: A compound with similar inhibitory effects on RET.
Resigratinib: Another RET inhibitor with a different molecular structure.
Enbezotinib (enantiomer) is unique due to its dual inhibition of RET and SRC kinases, which may provide a broader therapeutic effect compared to other RET inhibitors .
特性
分子式 |
C21H21FN6O3 |
---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
(3R,7S,17R)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one |
InChI |
InChI=1S/C21H21FN6O3/c1-11-6-23-20(29)14-8-25-28-10-17-19(26-18(14)28)27(15-3-2-4-16(15)31-17)9-12-5-13(22)7-24-21(12)30-11/h5,7-8,10-11,15-16H,2-4,6,9H2,1H3,(H,23,29)/t11-,15+,16-/m1/s1 |
InChIキー |
BYYQDEOVMILBQT-XFBWCDHKSA-N |
異性体SMILES |
C[C@@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)O[C@@H]5CCC[C@@H]5N4CC6=C(O1)N=CC(=C6)F |
正規SMILES |
CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC5CCCC5N4CC6=C(O1)N=CC(=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。